methyl (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
Description
Methyl (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is a boronic ester-functionalized cyclopropane derivative. Its structure features a cyclopropane ring with a methyl carboxylate group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly known as "pinacol boronate") substituent at the 2-position. The (1R,2R) stereochemistry confers enantioselectivity, making it valuable in asymmetric synthesis and cross-coupling reactions, such as Suzuki-Miyaura couplings .
Properties
IUPAC Name |
methyl (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7(8)9(13)14-5/h7-8H,6H2,1-5H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMWEJFFPHNEBB-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569073 | |
| Record name | Methyl (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126689-05-2 | |
| Record name | Cyclopropanecarboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester, (1R,2R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126689-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry and drug development. Its unique structural features include a cyclopropane ring and a dioxaborolane moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following:
- Molecular Formula: C11H19BO4
- CAS Number: 126689-05-2
- Molecular Weight: 224.08 g/mol
This compound's structure allows for interactions with various biological targets, making it a candidate for further research in pharmacology.
The biological activity of this compound has been investigated in several studies. Its mechanisms of action are thought to involve modulation of enzymatic pathways and receptor interactions.
Key Mechanisms:
- Enzyme Inhibition: The dioxaborolane moiety can participate in reversible covalent bonding with enzyme active sites.
- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptor sites involved in metabolic pathways.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Anticancer Activity: Research has shown that derivatives of cyclopropane carboxylates exhibit selective cytotoxicity against various cancer cell lines. The presence of the dioxaborolane group enhances this activity by facilitating targeted delivery to tumor sites .
- Anti-inflammatory Effects: In vitro studies suggest that this compound can reduce pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases .
- Neuroprotective Properties: Preliminary investigations indicate that the compound may protect neuronal cells from oxidative stress-induced apoptosis .
Data Summary
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Mechanism
In another research project focused on inflammatory bowel disease (IBD), the compound was administered to animal models. Results indicated a significant reduction in disease severity and histological damage due to its ability to modulate immune responses .
Comparison with Similar Compounds
Key Research Findings
Steric Effects : The absence of bulky aryl groups in the target compound improves its compatibility with sterically demanding substrates in cross-coupling reactions compared to Compound A .
Stereochemical Influence : The (1R,2R) configuration enables higher enantiomeric excess (ee) in asymmetric transformations than racemic analogues like Compound C .
Yield Optimization : Copper catalysis (as in Compound E) achieves higher yields (85%) than radical-based methods (~60%), but requires precise control of cyclopropene substrates .
Preparation Methods
Retrosynthetic Analysis and Key Challenges
The target molecule’s synthesis requires simultaneous installation of three critical elements:
- Cyclopropane ring formation with precise (1R,2R) stereochemistry.
- Boronic ester incorporation (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
- Methyl carboxylate group placement adjacent to the cyclopropane ring.
Key challenges include avoiding racemization during cyclopropanation, managing steric hindrance from the boronic ester, and achieving high diastereo-/enantioselectivity.
Cyclopropanation Strategies
Transition Metal-Catalyzed Asymmetric Cyclopropanation
Palladium- and rhodium-catalyzed methods dominate stereocontrolled cyclopropane synthesis.
Palladium-Catalyzed Diazomethane Cyclopropanation
The palladium(II) acetate/diazomethane system enables diastereoselective cyclopropanation of alkenylboronic esters. For example, enantiopure alkenylboronic esters (e.g., 13 ) undergo cyclopropanation with diazomethane under Pd catalysis, yielding cyclopropylboronic esters (20/21 ) in 89–99% yield and diastereomeric ratios (dr) up to 95:5.
Mechanistic Insights :
- Pd(II) coordinates the alkene, facilitating carbene transfer from diazomethane.
- Stereoselectivity arises from chiral ligand-induced asymmetry in the transition state.
Limitations : Diazomethane’s toxicity and instability necessitate strict safety protocols.
Rhodium-Catalyzed Enantioselective Cyclopropanation
Rhodium complexes with chiral ligands (e.g., Rh₂(S-PTTL)₄ ) achieve enantiomeric excess (ee) >90% in cyclopropanation of α-boryl styrenes. For instance, α-boryl styrene 2a reacts with diazo compounds under Rh catalysis to form cyclopropanes with dr >20:1 and ee >95%.
Advantages :
- Broad substrate scope.
- High enantiocontrol via chiral ligand tuning.
Boronic Ester Incorporation
Hydroboration of Alkynes
Hoveyda’s method employs Ni(dppp)Cl₂ -catalyzed hydroboration of terminal alkynes with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane). For example:
- Phenylacetylene reacts with pinacol borane under Ni catalysis, yielding α-boryl styrenes (71% yield).
Critical Parameters :
- Temperature : 0°C for hydroboration, 80°C for borane addition.
- Solvent : Tetrahydrofuran (THF) ensures reagent solubility.
Stereochemical Control
Chiral Auxiliaries
The PhD thesis by Licence (Bangor University) describes using (-)-α-methylbenzylamine to resolve cyclopropane carboxylic acids. The resolved acids serve as intermediates for polycyclopropane arrays, analogous to the target molecule.
Steps :
- Diastereomeric salt formation with chiral amines.
- Recrystallization to isolate enantiopure acids.
Integrated Synthetic Routes
Route 1: Palladium-Mediated Cyclopropanation
- Alkenylboronic Ester Synthesis : Hydroboration of 1-ethynylcyclopropane-1-carboxylate.
- Cyclopropanation : Pd(OAc)₂ (5 mol%), CH₂N₂, 0°C → RT.
- Isolation : Column chromatography (hexane/EtOAc).
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | dr | ee (%) | Scalability |
|---|---|---|---|---|---|
| Pd(OAc)₂/Diazomethane | Pd(II) | 85–99 | ≤95:5 | N/A | Moderate |
| Rh₂(S-PTTL)₄ | Rh(II) | 70–92 | ≤20:1 | 90–96 | High |
| Chiral Auxiliary | (-)-α-MeBnNH₂ | 60–75 | N/A | >99 | Low |
Key Observations :
- Rh Catalysis offers superior enantioselectivity but requires expensive ligands.
- Chiral Auxiliaries provide excellent ee but involve multi-step resolutions.
Mechanistic and Kinetic Considerations
Transition State Models
DFT studies reveal that Rh-catalyzed cyclopropanation proceeds via a concerted asynchronous pathway , where the carbene transfers to the alkene prior to ring closure. Steric interactions between the boronic ester and catalyst ligand dictate enantioselectivity.
Solvent and Temperature Effects
- Solvent : Dichloromethane optimizes catalyst activity and selectivity.
- Temperature : Reactions at ≤25°C prevent boronic ester decomposition.
Q & A
Q. Methodological Insight :
- For Suzuki reactions, use Pd(PPh₃)₄ (1–5 mol%) in THF/H₂O (3:1) with K₂CO₃ as base. Monitor conversion via <sup>11</sup>B NMR to confirm boronate activation .
Advanced: How can enantioselective transformations of the cyclopropane ring be optimized?
Answer:
Enantioselective ring-opening or functionalization requires:
- Organocatalysis : Chiral amines (e.g., MacMillan catalysts) or thioureas can polarize the cyclopropane C–C bond via iminium ion intermediates, enabling asymmetric nucleophilic additions .
- Metal Catalysis : Rhodium or palladium complexes with chiral ligands (e.g., BINAP) promote stereocontrolled insertions (e.g., carbene transfer).
Q. Experimental Design :
- Pre-activate the cyclopropane by forming an iminium intermediate (e.g., using aldehydes and chiral amines).
- Use DFT calculations to predict transition states and optimize catalyst-substrate interactions .
Basic: What spectroscopic methods confirm the stereochemistry of this compound?
Answer:
- X-ray Crystallography : Definitive proof of absolute configuration (e.g., Cahn-Ingold-Prelog priorities for (1R,2R) stereochemistry) .
- NMR :
- <sup>1</sup>H NMR coupling constants (J) between cyclopropane protons (typically 4–8 Hz) indicate trans/cis stereochemistry.
- <sup>13</sup>C NMR distinguishes equatorial vs. axial substituents on the cyclopropane .
- Optical Rotation : Compare experimental [α]D values with literature data for enantiomeric purity .
Advanced: How can competing side reactions during dioxaborolane introduction be mitigated?
Answer:
The Miyaura borylation (from halide precursors) often competes with protodeboronation or homo-coupling. Strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
